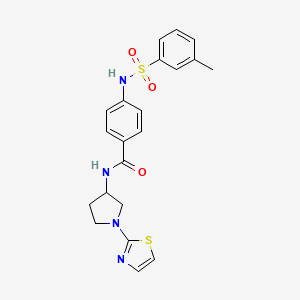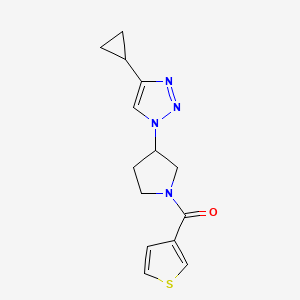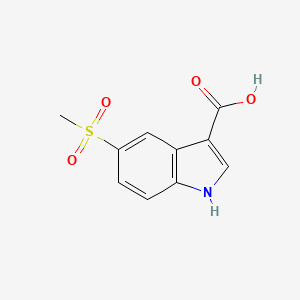
5-Methanesulfonyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methanesulfonyl-1H-indole-3-carboxylic acid, also known as MSICA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxylic acid derivatives, which have been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
5-Methanesulfonyl-1H-indole-3-carboxylic acid plays a role in the synthesis of various indole derivatives. For instance, it is used in the preparation of ethyl 5-formyl-1H-indole-2-carboxylates, where the transformation of the sulfomethyl group to the formyl function is a critical step (Pete, Parlagh, & Tőke, 2003). This process involves the elimination of SO2, hydrolysis, and oxidation steps to yield aldehydes.
Facile Synthesis Techniques
The compound is instrumental in facile synthesis methods, such as the preparation of chloromethyl-1H-indole-2-carboxylates. This process involves the elimination of SO2 from corresponding methanesulfonic acids, demonstrating the utility of this compound in creating valuable synthetic intermediates (Pete, Varga, & Kovács, 2004).
Role in Novel Antidiabetic Agents
This compound has been used in the synthesis of novel antidiabetic agents. For example, derivatives like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid were synthesized using methanesulfonyl chloride, showing potential in antidiabetic activity studies (Choudhary, Kohli, Kumar, & Joshi, 2011).
Acceleration of Biochemical Reactions
The compound is also significant in biochemical research, such as in studies involving the acceleration of reactions with enzymes like acetylcholinesterase. Methanesulfonyl fluoride, a related compound, reacts with the enzyme to produce a methanesulfonyl enzyme derivative, demonstrating the biochemical applications of related methanesulfonyl compounds (Kitz & Wilson, 1963).
Catalytic Applications in Organic Synthesis
This compound is used in catalytic applications for the synthesis of complex organic compounds. For instance, its derivatives are used as catalysts in reactions involving indoles with aldehydes, demonstrating its utility in synthesizing bis(indolyl)methanes (Li, Dai, Xu, & Li, 2006).
Environmental Chemistry and Microbial Metabolism
In environmental chemistry, this compound is of interest in studies related to the microbial metabolism of methanesulfonic acid, a related compound. Methanesulfonic acid, formed from the oxidation of atmospheric dimethyl sulfide, is used by aerobic bacteria as a sulfur source, highlighting the environmental significance of methanesulfonic acid and its derivatives (Kelly & Murrell, 1999).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Eigenschaften
IUPAC Name |
5-methylsulfonyl-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-16(14,15)6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEUOABSCCVYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



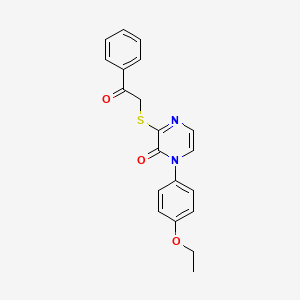

![N-(4-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2451775.png)

![(E)-N-(4-fluorobenzyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2451777.png)


![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
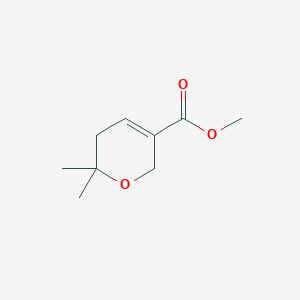
![4-N-Methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;dihydrochloride](/img/structure/B2451790.png)
